molecular formula C5H5N3 B1311410 1-Methyl-1H-imidazole-2-carbonitrile CAS No. 45515-45-5

1-Methyl-1H-imidazole-2-carbonitrile

Cat. No. B1311410
CAS RN: 45515-45-5
M. Wt: 107.11 g/mol
InChI Key: VUHMRVLSRIYKKU-UHFFFAOYSA-N
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Description

“1-Methyl-1H-imidazole-2-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It has a molecular weight of 107.11 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for “1-Methyl-1H-imidazole-2-carbonitrile” is 1S/C5H5N3/c1-8-3-2-7-5(8)4-6/h2-3H,1H3 . The compound has a topological polar surface area of 41.6 Ų .


Physical And Chemical Properties Analysis

“1-Methyl-1H-imidazole-2-carbonitrile” has a molecular weight of 107.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 107.048347172 g/mol . The compound has a complexity of 123 .

Scientific Research Applications

  • Pharmaceuticals

    • 1-Methyl-1H-imidazole-2-carbonitrile is an important raw material and intermediate used in organic synthesis .
    • Imidazole, the core structure of 1-Methyl-1H-imidazole-2-carbonitrile, is found in many drugs currently on the market, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
  • Agrochemicals

    • 1-Methyl-1H-imidazole-2-carbonitrile is used as an intermediate in the synthesis of agrochemicals .
  • Dyestuffs

    • This compound is also used in the production of dyestuffs .
    • Dyestuff, sanitizers, corrosion inhibitors, antioxidants, and copolymer synthesis are additional well-known applications .
  • Anti-Herpes Simplex Virus-1 (HSV-1) Compounds

    • Certain derivatives of imidazole have been reported to have anti-HSV-1 properties . These compounds showed considerable antiviral activity with IC50 values ranging between 5 and 6 μg/ml, and substantial therapeutic indices (TI) of 80 and 83 were recorded .
  • Functional Materials

    • Imidazole derivatives, including 1-Methyl-1H-imidazole-2-carbonitrile, are being researched for use in functional materials .
  • Catalysis

    • Imidazole compounds are also being explored in the field of catalysis .
  • Anti-Herpes Simplex Virus-1 (HSV-1) Compounds

    • Certain derivatives of imidazole have been reported to have anti-HSV-1 properties . These compounds showed considerable antiviral activity with IC50 values ranging between 5 and 6 μg/ml, and substantial therapeutic indices (TI) of 80 and 83 were recorded .
  • Functional Materials

    • Imidazole derivatives, including 1-Methyl-1H-imidazole-2-carbonitrile, are being researched for use in functional materials .
  • Catalysis

    • Imidazole compounds are also being explored in the field of catalysis .
  • Masked Form of the Carbonyl Group

    • The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methylimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-8-3-2-7-5(8)4-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHMRVLSRIYKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449472
Record name 1-Methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-2-carbonitrile

CAS RN

45515-45-5
Record name 1-Methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HM Patel, MN Noolvi, NS Sethi, AK Gadad… - Arabian Journal of …, 2017 - Elsevier
… The starting compound 1-methyl-1H-imidazole-2-carbonitrile 2 was prepared by stirring cyanogen bromide and 4-N,N-dimethylamiopyridine with 1-methyl-1H-imidazole 1 under argon …
Number of citations: 60 www.sciencedirect.com
P Kannekanti, SK Nukala, M Bangaru… - …, 2023 - Wiley Online Library
… At the outset, the reaction of 1-methyl-1H-imidazole-2-carbonitrile (1) with NaN 3 (2) and I 2 in DMF at 120 C for 13 h followed by action with HCl solution provided the 5-(1-methyl-1H-…
PG Hammer - 2017 - scholarworks.boisestate.edu
Organic compounds in meteorites were likely transformed by a variety of processes on the asteroid parent body including aqueous, thermal, and radiolytic alteration. Previous studies …
Number of citations: 4 scholarworks.boisestate.edu
NHI Bakar, TC Lee, AR Mohd-Hairul… - Materials Science …, 2020 - Trans Tech Publ
A real-time impedance-based electrochemistry assay was used for assessing the cytotoxicity effect of water extract Hibiscus Rosa-Sinensis on Vero cell line. In this study, H. rosa-…
Number of citations: 3 www.scientific.net

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